molecular formula C23H28ClN3O3 B6482950 5-chloro-2-methoxy-N-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(morpholin-4-yl)ethyl]benzamide CAS No. 922088-52-6

5-chloro-2-methoxy-N-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(morpholin-4-yl)ethyl]benzamide

Cat. No.: B6482950
CAS No.: 922088-52-6
M. Wt: 429.9 g/mol
InChI Key: CYOMVSWYJFVSKM-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups and structural features, including a benzamide group, a chloro group, a methoxy group, an indole group, and a morpholine group .


Synthesis Analysis

While specific synthesis methods for this compound are not available, it’s likely that its synthesis would involve the coupling of the appropriate indole, benzamide, and morpholine precursors. Indole derivatives are often synthesized via methods such as the Fischer indole synthesis or the Madelung synthesis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups and rings. The indole group, for example, is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the various functional groups present. For example, the benzamide group might undergo reactions typical of amides, such as hydrolysis, while the indole group might undergo electrophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the polar amide group and the potentially aromatic indole and benzene rings could influence its solubility, melting point, boiling point, and other properties .

Mechanism of Action

The mechanism of action of this compound is not clear without further information. If it’s a drug or biologically active compound, its mechanism of action would depend on how it interacts with biological targets in the body .

Properties

IUPAC Name

5-chloro-2-methoxy-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28ClN3O3/c1-26-8-7-17-13-16(3-5-20(17)26)21(27-9-11-30-12-10-27)15-25-23(28)19-14-18(24)4-6-22(19)29-2/h3-6,13-14,21H,7-12,15H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYOMVSWYJFVSKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C1C=CC(=C2)C(CNC(=O)C3=C(C=CC(=C3)Cl)OC)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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